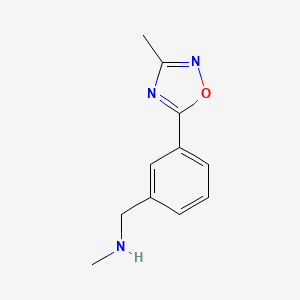

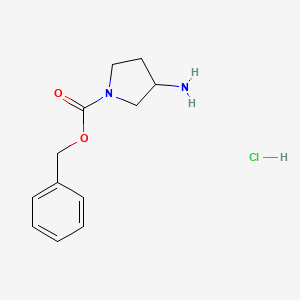

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1159822-27-1 . It has a molecular weight of 256.73 and its IUPAC name is benzyl 3-amino-1-pyrrolidinecarboxylate hydrochloride .

Synthesis Analysis

The synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride involves the reaction of the compound with hydrogen chloride and acetic acid in methoxybenzene . The reaction solvent is removed in vacuo, and the residue is triturated with Et2O .Molecular Structure Analysis

The InChI code for Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is 1S/C12H16N2O2.ClH/c13-11-6-7-14 (8-11)12 (15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H . The average mass of the molecule is 256.729 Da .Physical And Chemical Properties Analysis

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a solid at room temperature . The compound is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Synthesis and Preparation

- Route to 1-Benzyl 3-Aminopyrrolidine and 3-Aminopiperidine : Jean et al. (2001) demonstrated a convenient route to synthesize 1-Benzyl 3-aminopyrrolidine, achieving up to 55% yield through aqueous conditions. This method involves Curtius rearrangement and could be significant for large-scale production (Jean et al., 2001).

- Economical Synthesis from L-Aspartic Acid : Han et al. (2018) developed an economical synthesis process for (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, highlighting its potential for industrial preparation due to its mild reaction conditions and easy work-up (Han et al., 2018).

Catalysis and Chemical Reactions

- Protection Strategy in ω-Transaminase-Catalyzed Kinetic Resolutions : Höhne et al. (2008) found that using a protecting group concept in the kinetic resolution of 3-aminopyrrolidine significantly enhances both the reaction rate and enantioselectivity (Höhne et al., 2008).

- Aziridinium Ion Intermediate in Synthesis : Ohigashi et al. (2010) established a practical and efficient synthesis of a key chiral building block for biologically active compounds, demonstrating the versatility of benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride in chemical synthesis (Ohigashi et al., 2010).

Pharmaceutical and Biological Research

- Biological Evaluation of Derivatives : Xin et al. (2014) conducted a study on the inhibition activities of (S)-3-aminopyrrolidine derivatives on various kinases, revealing their potential in anticancer therapies (Xin et al., 2014).

- Microwave Assisted Synthesis and Antimicrobial Activity : Sreekanth and Jha (2020) explored the microwave-assisted synthesis of novel pyrrolidine derivatives, including benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride, for antimicrobial applications (Sreekanth & Jha, 2020).

Analytical Chemistry

- Chemiluminescence Derivatization in HPLC : Morita and Konishi (2002) utilized 3-aminopyrrolidine derivatives as derivatization reagents in high-performance liquid chromatography (HPLC), showcasing their role in sensitive and selective analytical methods (Morita & Konishi, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

benzyl 3-aminopyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride | |

CAS RN |

1159822-27-1 |

Source

|

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1358541.png)

![1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1358549.png)

![4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1358551.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358554.png)